

Application Notes: PACAP (1-38) in Rodent Models of Neurological Disorders

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Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

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Introduction

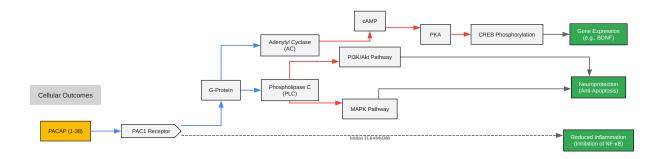
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two primary bioactive forms, PACAP-38 and PACAP-27.[1] The 38-amino acid form, PACAP (1-38), is the predominant version in the nervous system and has garnered significant attention for its potent neurotrophic and neuroprotective properties.[1][2] Extensive research in various in vitro and in vivo models has demonstrated its ability to protect neurons from diverse insults and promote survival and regeneration.[3][4] This has led to its investigation as a potential therapeutic agent for a range of neurological disorders, including traumatic brain injury (TBI), stroke, Alzheimer's disease (AD), and Parkinson's disease (PD).[2][4][5] PACAP exerts its effects by binding to three G-protein coupled receptors: the PACAP-selective PAC1 receptor and the VPAC1 and VPAC2 receptors, which it shares with the related peptide VIP.[2][6] The neuroprotective actions are primarily mediated through the PAC1 receptor, which is abundantly expressed in the central nervous system.[7] These application notes provide a summary of dosages, administration routes, and experimental protocols for the use of PACAP (1-38) in rodent models of neurological disease.

Key Signaling Pathways

PACAP's neuroprotective effects are mediated through a complex network of intracellular signaling pathways.[1] Upon binding to its primary receptor, PAC1, PACAP initiates cascades that promote cell survival, reduce inflammation, and combat apoptosis.[3] Key pathways include the adenylyl cyclase (AC)-PKA-CREB axis, which upregulates the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and the PLC and PI3K/Akt



pathways.[3][6] These pathways collectively inhibit apoptotic signaling, including the release of cytochrome C and the activation of caspase-3, and modulate inflammatory responses.[3]



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Caption: PACAP (1-38) signaling pathways leading to neuroprotection.

Quantitative Data Summary

The effective dosage and administration route of PACAP (1-38) are highly dependent on the specific rodent model and the nature of the neurological injury. The following table summarizes dosages used in various preclinical studies.



Neurologica I Disorder Model	Rodent Species/Str ain	PACAP (1- 38) Dose	Route of Administrat ion	Key Findings	Reference(s
Traumatic Brain Injury (TBI)	Rat (Wistar)	100 μg (single dose)	Intracerebrov entricular (ICV)	Significantly reduced density of damaged axons in the corticospinal tract.[8][9][10]	[8][9][10]
Traumatic Brain Injury (TBI)	Rat	1 μL/5μL saline (infusion)	Intracerebrov entricular (ICV)	Pretreatment reduced brain edema and neuronal swelling.[9]	[9]
Alzheimer's Disease (AD)	Mouse (APP[V717I] Transgenic)	10 μ g/day (for 3 months)	Intranasal (IN)	Improved cognitive function, stimulated non- amyloidogeni c APP processing, and increased BDNF expression. [11][12]	[11][12]
Alzheimer's Disease (AD)	Mouse (SAMP8)	0.01 μg	Intranasal (IN)	Improved memory.[13]	[13]
Parkinson's Disease (PD)	Rat (6-OHDA model)	0.1 mg	Not Specified	Improved behavioral outcomes and reduced loss of	[14]

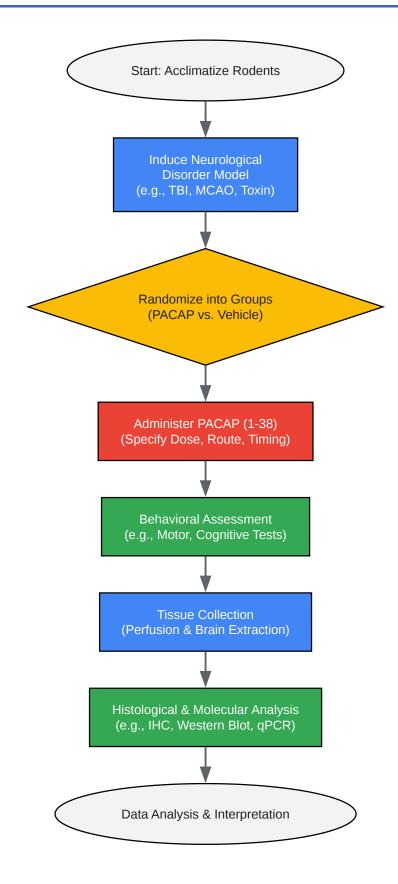


_				dopamine neurons.[14]	
Ischemic Stroke (tMCAO)	Mouse	10 mg/kg (PACAP glycopeptide)	Intraperitonea I (IP)	Reduced infarct size by ~36% when given 1-hour post-reperfusion. [15]	[15]
Ischemic Stroke (pMCAO)	Rat	2 μg (bolus injection)	Intracerebrov entricular (ICV)	Pretreatment significantly reduced infarct size at 12 and 24 hours post- occlusion.[16]	[16]
Ischemic Stroke (tMCAO)	Mouse	1 μg/μl (10 μl single dose)	Intranasal (IN)	Reduced infarct volume and promoted functional recovery.[17]	[17]
Subarachnoid Hemorrhage (SAH)	Rat	30 μg/kg and 90 μg/kg	Not Specified	Significantly decreased intracranial pressure and brain water content 24h after SAH.	[18]

Experimental Protocols

Successful application of PACAP (1-38) in rodent models requires careful planning of the experimental workflow, from induction of the neurological disorder to the final analysis.





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Caption: General experimental workflow for PACAP (1-38) studies in rodents.



Protocol 1: Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

This protocol is based on studies investigating PACAP's effect on diffuse axonal injury.[8][10]

- 1. Animal Model:
- Species: Adult male Wistar rats (250-300g).
- Injury Induction: Use an impact acceleration model (e.g., Marmarou model) to induce diffuse axonal injury. This involves anesthetizing the animal and subjecting it to a controlled weight drop onto a helmet affixed to the skull.
- 2. PACAP (1-38) Administration:
- Preparation: Dissolve lyophilized PACAP (1-38) in sterile saline or vehicle to a final concentration for delivery.
- Administration Route: Intracerebroventricular (ICV) injection.
- Procedure:
 - Following the induction of TBI, place the anesthetized rat in a stereotaxic frame.
 - Drill a small burr hole over the lateral ventricle.
 - Using a Hamilton syringe, slowly inject a single 100 µg dose of PACAP (1-38) into the ventricle.[8][9]
 - Control animals should receive an equivalent volume of the vehicle solution.
 - The injection can be administered immediately, or at delayed time points such as 30 minutes or 1 hour post-injury, to assess the therapeutic window.[9][10]
- 3. Assessment of Neuroprotection:
- Endpoint: 2 to 24 hours post-injury.



- Tissue Processing: Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brain for histological analysis.
- Analysis:
 - Perform immunohistochemistry on brain sections (e.g., corticospinal tract).
 - Use an antibody against β-amyloid precursor protein (β-APP), a marker for impaired axoplasmic transport, to identify damaged axons.[8][10]
 - Quantify the density of β-APP-immunoreactive axonal profiles to determine the extent of injury and compare between PACAP-treated and vehicle-treated groups.

Protocol 2: Ameliorating Pathology in a Mouse Model of Alzheimer's Disease

This protocol is adapted from studies using APP-transgenic mice to assess long-term PACAP treatment.[11][12]

- 1. Animal Model:
- Species: APP[V717I]-transgenic mice, a model that develops Alzheimer's-like pathology.
- Age: Begin treatment at a young age (e.g., 1 month old) before significant plaque pathology develops.[11]
- 2. PACAP (1-38) Administration:
- Preparation: Dissolve PACAP (1-38) in a suitable vehicle for intranasal delivery. One described solution contains NaCl, citric acid, disodium phosphate, and benzalkonium chloride. [11] The final concentration should be 1 μg/μl.
- Administration Route: Intranasal (IN). This non-invasive route can deliver peptides to the CNS, bypassing the blood-brain barrier.[6]
- Procedure:
 - Administer treatment 5 days per week for a long-term period (e.g., 3 months).[11]



- The daily dose is 10 μg per mouse (2.19 nmol/d).[11]
- Gently restrain the mouse and deliver a total of 10 μl of the PACAP solution, applying 5 μl
 into each nostril using a micropipette.[11]
- Administer an equivalent volume of the vehicle solution to the control group.
- 3. Assessment of Therapeutic Efficacy:
- Behavioral Testing: After the treatment period, perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory deficits.
- Molecular Analysis:
 - Euthanize mice and harvest brain tissue.
 - Use quantitative real-time RT-PCR (qPCR) to measure mRNA levels of key genes in brain homogenates, such as BDNF, PAC1 receptor, somatostatin, and the Aβ-degrading enzyme neprilysin.[11][12]
 - Utilize Western blotting or ELISA to quantify protein levels of sAPPα (indicating non-amyloidogenic processing) and the anti-apoptotic protein Bcl-2.[12]

Protocol 3: Reducing Infarct Size in a Mouse Model of Ischemic Stroke

This protocol describes the use of PACAP in a transient Middle Cerebral Artery Occlusion (tMCAO) model.[15][17]

- 1. Animal Model:
- Species: Adult male mice (e.g., C57BL/6).
- Injury Induction: The tMCAO model involves the temporary occlusion of the middle cerebral artery to induce focal cerebral ischemia.
 - o Anesthetize the mouse and make a midline neck incision.



- Expose the common carotid artery and insert a filament (e.g., a 6-0 nylon monofilament with a coated tip) into the internal carotid artery to block the origin of the MCA.
- After a set period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
- 2. PACAP (1-38) Administration:
- Route 1 (Intranasal):
 - Dose: A single dose of 10 μl of a 1 μg/μl solution.[17]
 - Timing: Administer at various time points post-reperfusion (e.g., 10 min, 1h, 6h) to evaluate the therapeutic window.[17]
- Route 2 (Intraperitoneal for modified PACAP):
 - Compound: A modified, more stable PACAP glycopeptide.
 - Dose:10 mg/kg.[15]
 - Timing: Administer 1 hour after reperfusion.[15]
- 3. Assessment of Neuroprotection:
- Endpoint: Typically 24 to 48 hours post-MCAO.
- Infarct Volume Measurement:
 - Euthanize the animal and rapidly remove the brain.
 - Slice the brain into uniform coronal sections (e.g., 2 mm thick).
 - Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.
 [1] TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
 - Image the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total hemispheric volume.



 Functional Recovery: Assess sensorimotor deficits using tests like the neurological deficit score (NDS) or cylinder test at various time points post-stroke.

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